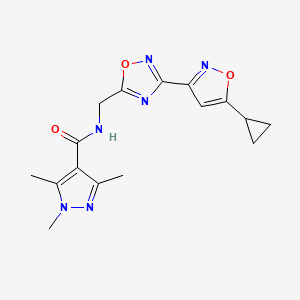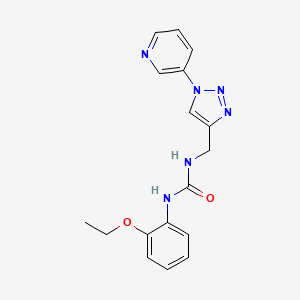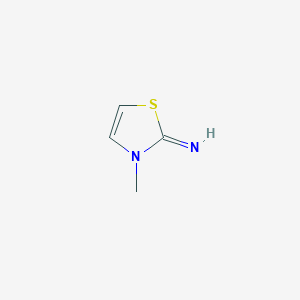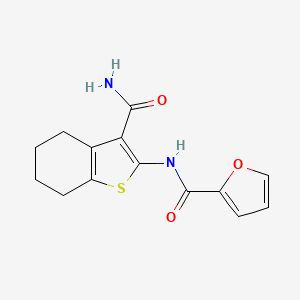
Androgen receptor antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor antagonists are compounds that inhibit the action of androgens by blocking the androgen receptor. Androgen receptor antagonist 1 is a non-steroidal compound that has shown significant potential in the treatment of prostate cancer by inhibiting the androgen receptor, which plays a crucial role in the progression of this disease .
科学的研究の応用
Androgen receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition.
Biology: It is used to investigate the role of androgen receptors in cellular processes.
Medicine: It is used in the treatment of prostate cancer and other androgen-dependent diseases.
Industry: It is used in the development of new therapeutic agents targeting the androgen receptor
作用機序
Androgen receptor antagonist 1 exerts its effects by binding to the ligand-binding domain of the androgen receptor. This prevents the receptor from translocating to the nucleus and binding to androgen response elements on DNA. As a result, the transcription of androgen-responsive genes is inhibited, leading to a decrease in the proliferation of androgen-dependent cells .
Similar Compounds:
Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.
Uniqueness: this compound is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .
Safety and Hazards
The safety profiles of the AR antagonist drug class create a significant barrier to the identification of next-generation AR antagonists . GABA-A inhibition is a common off-target activity of approved and next-generation AR antagonists potentially explaining some side effects and safety hazards of this class of drugs .
将来の方向性
The development of AR antagonists is an active area of research, with many potential directions for future work . For instance, an emerging alternative approach to relying on competitive binding of the HBP to prevent endogenous androgen action is to downregulate (decrease expression or destroy (destabilize or proteolyze)) the AR, thereby eliminating AR-mediated signaling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 1 involves a series of chemical reactions starting from easily obtainable starting materials. One common synthetic route includes the cyclization reaction of a compound of formula V to obtain a compound of formula VI . The reaction conditions are typically mild, and the process is designed to have a high atomic utilization rate.
Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized by controlling the stereochemistry of the starting material. This allows for the directional synthesis of the compound and its single isomers, making the process simple and suitable for large-scale production .
化学反応の分析
Types of Reactions: Androgen receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
特性
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)




![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

